molecular formula C19H30O5 B1674373 Idebenon CAS No. 58186-27-9

Idebenon

Katalognummer: B1674373
CAS-Nummer: 58186-27-9
Molekulargewicht: 338.4 g/mol
InChI-Schlüssel: JGPMMRGNQUBGND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Neurological Disorders

Friedreich Ataxia

One of the primary areas of research for idebenone is Friedreich ataxia, a degenerative disease affecting the nervous system. A Phase 3 clinical trial aimed to assess the efficacy of idebenone on neurological function in patients with this condition. Results indicated that while idebenone showed some improvement in the International Cooperative Ataxia Rating Scale (ICARS), the differences compared to placebo were not statistically significant. However, subgroup analyses suggested that patients with milder symptoms (lower ICARS scores) experienced more substantial benefits from idebenone treatment .

Idiopathic REM Sleep Behavior Disorder (iRBD)

Recent studies have also focused on idebenone's potential in treating iRBD, a precursor to neurodegenerative diseases like Parkinson's disease. The EITRS study is currently evaluating the efficacy and safety of idebenone over a five-year period. Preliminary data suggest that idebenone may reduce the conversion rate to synucleinopathies from 47% in placebo groups to an anticipated 25% in those treated with idebenone .

Visual Impairments

Leber’s Hereditary Optic Neuropathy (LHON)

Idebenone has been investigated for its effectiveness in treating LHON, a genetic disorder that leads to vision loss. The RHODOS trial demonstrated that patients receiving idebenone showed significant improvements in visual acuity compared to those receiving placebo. Specifically, the mean change in logarithm of the minimal angle of resolution (logMAR) values indicated a positive response in visual function among younger patients under 30 years old .

Table 1: Summary of Key Outcomes from LHON Studies

StudyTreatment GroupImprovement (logMAR)Statistical Significance
RHODOS TrialIdebenone-0.135p < 0.05
PlaceboPlacebo-0.071Not significant

Mitochondrial Dysfunction

Idebenone's role as an antioxidant has led to its exploration in conditions related to mitochondrial dysfunction. Research indicates that it can stimulate mitochondrial function and protect against oxidative stress, which is crucial in diseases like Friedreich ataxia and other mitochondrial disorders .

Case Studies and Real-World Evidence

Several retrospective studies have documented real-world experiences with idebenone treatment across various conditions:

  • Friedreich Ataxia: A real-world clinical experience study reported recovery rates of approximately 32% among patients treated with idebenone, indicating its potential utility in clinical practice .
  • Visual Recovery: Case reports have shown patients with LHON achieving significant visual recovery after idebenone treatment, reinforcing findings from controlled trials .

Biochemische Analyse

Biochemical Properties

Idebenone increases the production of adenosine triphosphate (ATP), which is the main energy source for cells . It also inhibits lipoperoxide formation .

Cellular Effects

Idebenone has been studied for its potential use as a chemotherapeutic agent for Glioblastoma (GB), the most common and aggressive form of malignant primary brain tumor . It has been observed to decrease the viable cell number and enhance the cytotoxic effects of known anti-proliferative agents .

Molecular Mechanism

Idebenone likely exerts its effects through cell cycle dysregulation, as indicated by decreased p21 protein expression in GB cell lines . It also induces apoptosis, as confirmed by flow cytometric Annexin V/propidium iodide staining .

Temporal Effects in Laboratory Settings

In a study on Friedreich ataxia, a neurodegenerative disease associated with cardiomyopathy, Idebenone was found to delay the onset of cardiac functional alteration . It did not correct the Fe-S enzyme deficiency .

Dosage Effects in Animal Models

The antioxidant Idebenone has been observed to delay the cardiac disease onset, progression, and death of frataxin deficient animals by 1 week

Metabolic Pathways

Idebenone shows a high first pass metabolism resulting in conjugates of idebenone (glucuronides and sulphates (IDE-C)) and the Phase I metabolites QS10, QS6, and QS4 as well as their corresponding Phase II metabolites (glucuronides and sulphates (QS10+QS10-C, QS6+QS6-C, QS4+QS4-C)) .

Subcellular Localization

Idebenone is known to act at the level of the mitochondria

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Idebenon kann unter Verwendung von Coenzym Q10 und 11-Hydroxyundecansäure als Ausgangsmaterialien synthetisiert werden. Die Synthese beinhaltet eine selektive Chlorierung unter Verwendung eines Metallsalzkatalysators wie Kupfersulfat, Kupferacetat oder Silbercarbonat, gefolgt von einer radikalischen Alkylierung mit Wasserstoffperoxid unter Sauerstoffschutz . Das Reaktionssystem liefert durch Extraktion, Waschen, Trocknen, Vakuumdestillation und Säulenchromatographie gelbe nadelförmige Kristalle von this compound .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, wird aber für die großtechnische Herstellung optimiert. Das Verfahren beinhaltet die Verwendung kostengünstiger Katalysatoren und Reagenzien, und die Reaktionsbedingungen werden sorgfältig gesteuert, um die Ausbeute und Reinheit zu maximieren. Das Endprodukt wird durch eine Reihe von Reinigungsschritten gewonnen, darunter Kristallisation und Chromatographie .

Analyse Chemischer Reaktionen

Reaktionstypen

Idebenon unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Die Verbindung kann durch einen Zwei-Elektronen-Reduktionsprozess zu Idebenol (IdBH2) reduziert werden . Es nimmt auch an Substitutionsreaktionen teil, bei denen die Methoxygruppen unter bestimmten Bedingungen durch andere funktionelle Gruppen ersetzt werden können .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Wasserstoffperoxid für die Oxidation, Metallkatalysatoren für die Chlorierung und Reduktionsmittel für Reduktionsreaktionen . Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um optimale Ausbeuten und Produktstabilität zu gewährleisten .

Hauptprodukte gebildet

Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, umfassen Idebenol (IdBH2) und verschiedene substituierte Derivate, abhängig von den verwendeten spezifischen Reagenzien und Bedingungen . Diese Produkte behalten die Kernbenzochinonstruktur von this compound, weisen aber unterschiedliche chemische und biologische Eigenschaften auf.

Wissenschaftliche Forschungsanwendungen

This compound wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen in verschiedenen Bereichen untersucht:

Wirkmechanismus

This compound entfaltet seine Wirkung hauptsächlich durch seine antioxidativen Eigenschaften und seine Rolle als mitochondrialer Elektronenträger . Es überträgt Elektronen direkt auf Komplex III der mitochondrialen Elektronentransportkette, umgeht Komplex I und stellt so die zelluläre Energieproduktion (ATP) wieder her . Dieser Mechanismus hilft, Zellen vor oxidativem Schaden zu schützen und die Mitochondrienfunktion zu verbessern . This compound hemmt auch die Lipidperoxidation und reduziert die Produktion von freien Radikalen, was zu seinen schützenden Wirkungen beiträgt .

Biologische Aktivität

Idebenone, a synthetic analog of coenzyme Q10, has garnered significant attention for its potential therapeutic applications, particularly in neurodegenerative diseases and mitochondrial disorders. This article explores the biological activity of idebenone, focusing on its mechanisms of action, clinical efficacy, and safety profile based on recent research findings.

Antioxidant Properties
Idebenone exhibits potent antioxidant activity, which is crucial for its protective effects against oxidative stress. It enhances the expression of various endogenous antioxidants, such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx) . This modulation helps to reduce reactive oxygen species (ROS) generation and lipid peroxidation in cellular models .

Anti-Inflammatory Effects
Research indicates that idebenone can inhibit the expression of pro-inflammatory mediators in macrophages. In vitro studies have demonstrated that idebenone reduces levels of inflammatory cytokines and enzymes in response to lipopolysaccharide (LPS) stimulation, suggesting its potential in managing systemic inflammatory diseases .

Neuroprotective Effects
Idebenone's ability to cross the blood-brain barrier allows it to exert neuroprotective effects. It has been shown to stabilize mitochondrial function and improve energy metabolism in neuronal cells, which is particularly beneficial in conditions like Alzheimer's disease and Leber's hereditary optic neuropathy (LHON) .

Case Studies and Clinical Trials

  • Leber's Hereditary Optic Neuropathy (LHON)
    A multicenter study involving 199 patients with LHON demonstrated that idebenone treatment significantly stabilized and restored vision when administered within one year of symptom onset. The treatment group showed a notable improvement compared to an external control cohort .
    StudySample SizeTreatment DurationPrimary Outcome
    LEROS Study199 patientsUp to 24 monthsVision stabilization
    EAP Study87 patientsVaries60% benefit in vision improvement
  • Alzheimer's Disease
    A randomized controlled trial compared idebenone with tacrine in Alzheimer's patients. The results indicated that idebenone was well-tolerated and showed potential benefits in cognitive function without significant adverse effects .
  • Idiopathic REM Sleep Behavior Disorder (iRBD)
    The EITRS study is ongoing to assess the long-term efficacy of idebenone in patients with iRBD. Preliminary data suggest a decrease in conversion rates from iRBD to Parkinson's disease among those treated with idebenone .

Safety Profile

Idebenone has been generally well-tolerated across various studies. In a long-term safety study involving LHON patients, no significant adverse effects were reported, reinforcing its safety for chronic use . Commonly reported side effects include gastrointestinal disturbances, but these are typically mild.

Eigenschaften

IUPAC Name

2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O5/c1-14-15(12-10-8-6-4-5-7-9-11-13-20)17(22)19(24-3)18(23-2)16(14)21/h20H,4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPMMRGNQUBGND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0040678
Record name Idebenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58186-27-9
Record name Idebenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58186-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Idebenone [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058186279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name idebenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759228
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Idebenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(10-Hydroxydecyl)-5,6dimethoxy-3-methyl-2,5-cyclohexadiene-1,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IDEBENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB6PN45W4J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of 6-(12-acetoxydodecyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone (4.4 g) in methanol (200 ml) is added concentrated hydrochloric acid (0.1 ml) and the mixture is kept standing at room temperature for 12 hours. To the reaction mixture is added sodium hydrogen carbonate (0.2 g), and the solvent is distilled off. The residue is dissolved in dichloromethane and the insoluble materials are filtered off. Dichloromethane is distilled off to thereby leave crude crystals. Recrystallization from hexane-ether (3:1) gives 6-(12-hydroxydodecyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone (3.8 g) as orange-yellow needles. Melting point: 63° C.
Name
6-(12-acetoxydodecyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a dimethylformamide solution (30 ml) of 6-(12-hydroxydodecyl)-2,3-dimethoxy-5-methylphenol (1.7 g) are added pyridine (50 mg) and bis(4-hydroxysalicylidene)ethylenediiminocobalt(II) (36 mg), and the mixture is stirred in oxygen streams at atmospheric temperature and pressure for 72 hours. The reaction product is isolated as in Example 7 and recrystallized from ether. The above procedure yields 6-(12-hydroxydodecyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone (1.37 g), m.p. 63° C.
Quantity
30 mL
Type
reactant
Reaction Step One
Name
6-(12-hydroxydodecyl)-2,3-dimethoxy-5-methylphenol
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
[Compound]
Name
bis(4-hydroxysalicylidene)ethylenediiminocobalt(II)
Quantity
36 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Idebenone
Reactant of Route 2
Reactant of Route 2
Idebenone
Reactant of Route 3
Idebenone
Reactant of Route 4
Idebenone
Reactant of Route 5
Reactant of Route 5
Idebenone
Reactant of Route 6
Reactant of Route 6
Idebenone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.